

Physical state and appearance of Dihydro-6-imino-1,3-dimethyluracil

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Compound of Interest

Compound Name: Dihydro-6-imino-1,3-dimethyluracil

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# Technical Guide: Dihydro-6-imino-1,3-dimethyluracil

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Dihydro-6-imino-1,3-dimethyluracil** is a heterocyclic compound belonging to the pyrimidine family. It is a derivative of uracil, a key component of ribonucleic acid (RNA). This molecule is of significant interest in medicinal and organic chemistry due to its structural similarity to nucleobases, making it a valuable precursor in the synthesis of various biologically active compounds. It exists in tautomeric equilibrium with its more stable amino form, 6-Amino-1,3-dimethyluracil. This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and potential applications.

# **Chemical Identity and Tautomerism**

**Dihydro-6-imino-1,3-dimethyluracil** (CAS RN: 17743-04-3) is the imino tautomer of the more commonly known 6-Amino-1,3-dimethyluracil (CAS RN: 6642-31-5). The amino form is generally considered to be the more stable and is the form under which most experimental data is reported. The tautomeric relationship is a crucial aspect of its chemistry, influencing its reactivity and physical properties.



The chemical structure of **Dihydro-6-imino-1,3-dimethyluracil** is characterized by a partially saturated pyrimidine ring with an imino group at the 6th position and two methyl groups at the 1st and 3rd positions.[1]

## **Physical and Chemical Properties**

The majority of available data pertains to the more stable tautomer, 6-Amino-1,3-dimethyluracil.

Appearance: This compound is typically found as a solid powder.[2][3] Color can range from off-white or yellowish to light orange, yellow, or green crystals.[4]

### **Quantitative Data Summary**

The following tables summarize the key physical and chemical properties of **Dihydro-6-imino-1,3-dimethyluracil** and its amino tautomer.

Identifier	Value	Reference
IUPAC Name	Dihydro-6-imino-1,3- dimethylpyrimidine-2,4(1H,3H)- dione	
CAS Number	17743-04-3	[1]
Molecular Formula	C <sub>6</sub> H <sub>9</sub> N <sub>3</sub> O <sub>2</sub>	[1]
Molecular Weight	155.15 g/mol	[1]
Typical Purity	95%	[1]

Table 1: Identifiers for **Dihydro-6-imino-1,3-dimethyluracil** 



Property	Value	Reference
Physical State	Solid, Powder	[2][3]
Appearance	Off-white to light yellow powder	[4]
Melting Point	295 °C (decomposes)	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[5]
Chromatographic Purity	≥99.0%	[4]
Loss on Drying	≤1.0%	[4]

Table 2: Physical and Chemical Properties of 6-Amino-1,3-dimethyluracil

# Experimental Protocols Synthesis of Dihydro-6-imino-1,3-dimethyluracil

Method: Intramolecular Cyclization of 1,3-Dimethylcyanoacetylurea

This method yields the imino tautomer directly.

- Preparation of Reaction Mixture: To a suitable reaction vessel, add 1,3dimethylcyanoacetylurea.
- Solvent Addition: Add 150 mL of water to the reaction solution.
- Acidification: Add acid with water, maintaining the temperature at 40°C.
- Solvent Removal: Apply a vacuum (greater than 0.095MPa) to remove acetic acid until no more fraction is produced.
- Volume Adjustment: After steaming the acetic acid, add water to bring the total volume to 7000mL.



• Cyclization: Heat the solution to 85°C. Add liquid caustic soda until the pH reaches 9.5. Increase the temperature to 92°C and maintain for 30 minutes to facilitate the cyclization of 1,3-dimethylcyanoacetylurea to form **Dihydro-6-imino-1,3-dimethyluracil**.

### Synthesis of 6-Amino-1,3-dimethyluracil

Method: Condensation and Cyclization

This method produces the amino tautomer.

- Condensation: React cyanoacetic acid and 1,3-dimethylurea in the presence of a condensing agent and acetic anhydride. The reaction should be carried out under nearly anhydrous conditions.
- Distillation: After the reaction is complete, perform vacuum distillation to obtain 1,3dimethylcyanoacetylurea.
- Cyclization: The obtained 1,3-dimethylcyanoacetylurea is then subjected to a cyclization reaction under alkaline conditions to yield 6-Amino-1,3-dimethyluracil.[6]

### **Spectroscopic Data**

Spectroscopic data is crucial for the characterization of **Dihydro-6-imino-1,3-dimethyluracil** and its tautomer.



Spectroscopic Technique	Data Highlights	Reference
<sup>1</sup> H NMR	Spectra available for 6-Amino- 1,3-dimethyluracil.	[2][7]
<sup>13</sup> C NMR	Spectra available for 6-Amino- 1,3-dimethyluracil.	
IR Spectroscopy	FTIR spectra for 6-Amino-1,3-dimethyluracil have been recorded and analyzed.	[8]
Mass Spectrometry	GC-MS data and mass spectral trees are available for 6-Amino-1,3-dimethyluracil.	[2][9]

Table 3: Spectroscopic Data for 6-Amino-1,3-dimethyluracil

# **Applications and Biological Relevance**

**Dihydro-6-imino-1,3-dimethyluracil** and its amino tautomer are versatile intermediates in organic synthesis.[1] They serve as key building blocks for a variety of more complex heterocyclic systems.[10]

- Pharmaceutical Development: These compounds are used in the synthesis of various pharmaceutical agents, including potential antiviral and anticancer drugs.
- Agrochemicals: There is interest in their application in the development of herbicides and plant growth regulators.
- Biochemical Research: They are utilized in studies concerning nucleic acid metabolism.

While specific signaling pathways have not been extensively elucidated for **Dihydro-6-imino-1,3-dimethyluracil**, its structural similarity to nucleobases suggests potential interactions with enzymes involved in nucleic acid synthesis and metabolism.

# Visualizations Synthesis Workflow



The following diagram illustrates the synthesis pathway for **Dihydro-6-imino-1,3-dimethyluracil**.

Caption: Synthesis of Dihydro-6-imino-1,3-dimethyluracil.

### **Tautomeric Equilibrium**

The diagram below depicts the tautomeric relationship between the imino and amino forms.

Caption: Tautomeric equilibrium of the title compound.

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